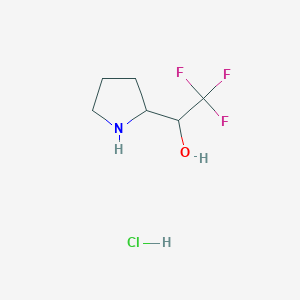

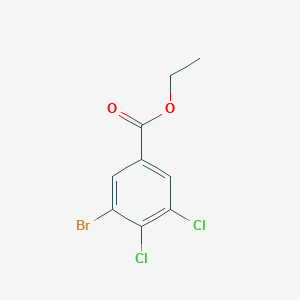

![molecular formula C11H11ClF3NO2 B1422544 2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide CAS No. 1258641-15-4](/img/structure/B1422544.png)

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide

Vue d'ensemble

Description

“2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide” is a chemical compound with the CAS Number: 1258641-15-4 . It has a molecular weight of 281.66 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the available resources .Applications De Recherche Scientifique

Agrochemicals

The trifluoromethyl group is prevalent in the agrochemical industry due to its ability to enhance the biological activity and physical properties of compounds. For instance, trifluoromethylpyridines, which share a similar structural motif to our compound of interest, are extensively used in crop protection . They help in the synthesis of pesticides that protect crops from pests, with more than 20 new agrochemicals containing this group having acquired ISO common names.

Pharmaceuticals

In the pharmaceutical industry, trifluoromethyl group-containing compounds are part of several FDA-approved drugs. These compounds are valued for their unique physicochemical properties that contribute to their pharmacological activities . The presence of the trifluoromethyl group in a molecule can significantly affect its efficacy and stability, making it a desirable feature in drug design.

Synthesis of Active Ingredients

The trifluoromethyl group is a key structural motif in the synthesis of active ingredients for both agrochemical and pharmaceutical products. Its unique characteristics contribute to the biological activities of the derivatives . The compound could potentially serve as an intermediate in the synthesis of various active ingredients due to its structural features.

Veterinary Products

Similar to pharmaceuticals for human use, trifluoromethyl derivatives are also utilized in the veterinary field. They are incorporated into products that require enhanced biological activity and are approved for market use, with many candidates currently undergoing clinical trials .

Functional Materials

The incorporation of fluorine atoms into organic compounds has led to advances in functional materials. The trifluoromethyl group, in particular, has been instrumental in the development of materials with unique properties that are applicable in various industries .

Organic Chemistry Research

The study and development of fluorinated organic chemicals are a significant research topic within organic chemistry. The compound “2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide” could be a subject of interest in research focused on exploring the effects of fluorine and fluorine-containing moieties on the properties of organic compounds .

Catalysis

Fluorine-containing compounds have applications in catalysis due to their ability to influence reaction pathways and outcomes. The trifluoromethyl group can alter the reactivity and selectivity of catalysts, making it a valuable component in catalytic processes .

Electronics

In the electronics industry, the unique behaviors of organo-fluorine compounds, such as those containing the trifluoromethyl group, have led to their use in the development of electronic materials. These compounds can provide improved performance and durability in electronic applications .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3NO2/c12-7-10(17)16-4-5-18-9-3-1-2-8(6-9)11(13,14)15/h1-3,6H,4-5,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQQFVVYQKQWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol hydrochloride](/img/structure/B1422461.png)

![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)

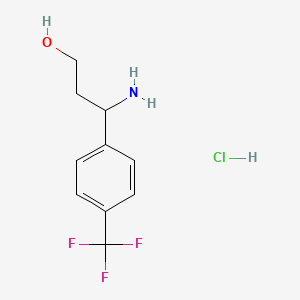

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

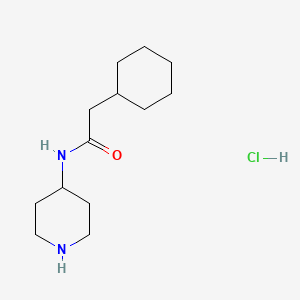

![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

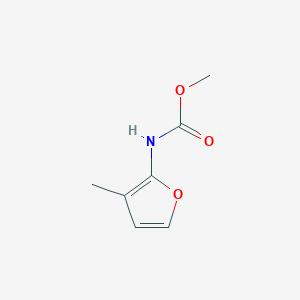

![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)

![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol](/img/structure/B1422480.png)

![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1422483.png)